2-(2,2-Difluoroethoxy)-4-methylbenzonitrile
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Overview
Description
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylbenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile typically involves the reaction of 2,2-difluoroethanol with a suitable benzonitrile derivative under specific conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . This reaction proceeds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2,2,2-Trifluoroethoxy derivatives
- 2,2,3,3,4,4,5,5-Octafluoropentoxy derivatives
Uniqueness
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile is unique due to the presence of both the difluoroethoxy group and the methylbenzonitrile core. This combination imparts distinct chemical properties, such as increased hydrophobicity and thermal stability, making it valuable in various applications .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-4,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQIBHFAUOKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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